molecular formula C20H16BrN3O5S B4998289 N~1~-(4-bromophenyl)-N~2~-(4-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide

N~1~-(4-bromophenyl)-N~2~-(4-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide

Cat. No. B4998289
M. Wt: 490.3 g/mol
InChI Key: YMOOJCOJRODYSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~1~-(4-bromophenyl)-N~2~-(4-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide, also known as BAY 11-7082, is a small molecule inhibitor that has been widely used in scientific research. It is a synthetic compound that has been developed by Bayer AG, a German pharmaceutical company. BAY 11-7082 has been found to have anti-inflammatory, anti-tumor, and anti-cancer properties.

Mechanism of Action

N~1~-(4-bromophenyl)-N~2~-(4-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide 11-7082 inhibits the activation of NF-κB pathway by blocking the phosphorylation and degradation of IκBα (inhibitor of kappa B alpha). IκBα is a protein that binds to NF-κB and prevents its translocation to the nucleus. The inhibition of IκBα degradation leads to the accumulation of IκBα in the cytoplasm, which in turn inhibits the activation of NF-κB pathway.
Biochemical and Physiological Effects:
This compound 11-7082 has been found to have anti-inflammatory, anti-tumor, and anti-cancer properties. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α (tumor necrosis factor alpha), IL-1β (interleukin 1 beta), and IL-6 (interleukin 6), in various cell types. This compound 11-7082 has also been found to induce apoptosis (programmed cell death) in cancer cells by inhibiting the NF-κB pathway.

Advantages and Limitations for Lab Experiments

N~1~-(4-bromophenyl)-N~2~-(4-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide 11-7082 has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied and its mechanism of action is well understood. It has been found to have anti-inflammatory, anti-tumor, and anti-cancer properties, which makes it a valuable tool for studying these diseases. However, there are also some limitations to the use of this compound 11-7082. It has been found to have off-target effects, which can complicate the interpretation of experimental results. It can also be toxic to cells at high concentrations, which can affect the viability of cells in experiments.

Future Directions

There are several future directions for the research on N~1~-(4-bromophenyl)-N~2~-(4-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide 11-7082. One direction is to develop more specific inhibitors of NF-κB pathway that do not have off-target effects. Another direction is to study the role of NF-κB pathway in other diseases, such as neurodegenerative diseases and metabolic disorders. This compound 11-7082 has also been found to have synergistic effects with other drugs, which can be explored for the development of combination therapies. Finally, the use of this compound 11-7082 in clinical trials for the treatment of various diseases can also be investigated.

Synthesis Methods

The synthesis of N~1~-(4-bromophenyl)-N~2~-(4-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide 11-7082 involves the reaction of 4-bromobenzene-1-sulfonyl chloride with glycine methyl ester hydrochloride, followed by the reaction with 4-nitrophenylboronic acid and 4-bromophenylboronic acid in the presence of a palladium catalyst. The final product is obtained by purification through column chromatography. The yield of the synthesis is around 40-50%.

Scientific Research Applications

N~1~-(4-bromophenyl)-N~2~-(4-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide 11-7082 has been extensively used in scientific research as an inhibitor of NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway. The NF-κB pathway is a signaling pathway that plays a crucial role in inflammation, immunity, and cell survival. The inhibition of this pathway has been found to have therapeutic potential in various diseases, including cancer, inflammatory bowel disease, and arthritis.

properties

IUPAC Name

2-[N-(benzenesulfonyl)-4-nitroanilino]-N-(4-bromophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16BrN3O5S/c21-15-6-8-16(9-7-15)22-20(25)14-23(17-10-12-18(13-11-17)24(26)27)30(28,29)19-4-2-1-3-5-19/h1-13H,14H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMOOJCOJRODYSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC=C(C=C2)Br)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16BrN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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